Elevated Lipophilicity (LogP) Relative to Parent Components Enables Superior Organic-Phase Partitioning
The benzoic acid–naphthalene‑2,3‑diol adduct exhibits a computed LogP of 3.64, substantially higher than that of free benzoic acid (LogP 1.87) or free naphthalene‑2,3‑diol (LogP 2.58). This significant increase in lipophilicity translates into predictably different organic‑phase affinity during liquid–liquid extraction or chromatographic separation [1].
| Evidence Dimension | Octanol‑water partition coefficient (computed LogP) |
|---|---|
| Target Compound Data | LogP = 3.64 |
| Comparator Or Baseline | Benzoic acid: LogP 1.87; Naphthalene‑2,3‑diol: LogP 2.58 |
| Quantified Difference | ΔLogP = +1.77 vs. benzoic acid; +1.06 vs. naphthalene‑2,3‑diol |
| Conditions | Computed values (fragment‑based prediction) sourced from ChemSrc and PubChem |
Why This Matters
For procurement decisions involving extraction or purification workflows, the adduct’s higher LogP means it will partition preferentially into organic phases under conditions where the parent compounds remain partially aqueous, directly impacting yield and purity.
- [1] PubChem Compound Summary – Benzoic acid (CID 243, LogP 1.87) and Naphthalene‑2,3‑diol (CID 11306, LogP 2.58). View Source
